molecular formula C20H15ClN2O4 B8336754 2-[5-Chloro-2-(3-methylisoxazol-5-ylmethoxy)benzyl]isoindole-1,3-dione

2-[5-Chloro-2-(3-methylisoxazol-5-ylmethoxy)benzyl]isoindole-1,3-dione

Cat. No. B8336754
M. Wt: 382.8 g/mol
InChI Key: QGYOZMIGOMSRQE-UHFFFAOYSA-N
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Patent
US06803457B1

Procedure details

To a flask containing anhydrous 2-propanol (40 mL), hydrazine hydrate (4 mL, and anhydrous THF (60 mL), at room temperature, was added 2-{5-chloro-2-(3-methylisoxazol-5-ylmethoxy)benzyl]isoindole-1,3-dione (5 g, 13 mmol). The reaction was stirred at 50° C. for 3 h. The solids were filtered and washed with THF. The filtrate was concentrated, dissolved in ether (100 ml) and washed with 1N NaOH (1×) and brine, dried (MgSO4), filtered and concentrated to afford the title product as a solid.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC(O)C.O.NN.[Cl:8][C:9]1[CH:10]=[CH:11][C:12]([O:27][CH2:28][C:29]2[O:33][N:32]=[C:31]([CH3:34])[CH:30]=2)=[C:13]([CH:26]=1)[CH2:14][N:15]1C(=O)C2C(=CC=CC=2)C1=O>C1COCC1>[Cl:8][C:9]1[CH:10]=[CH:11][C:12]([O:27][CH2:28][C:29]2[O:33][N:32]=[C:31]([CH3:34])[CH:30]=2)=[C:13]([CH:26]=1)[CH2:14][NH2:15] |f:1.2|

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
CC(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C=CC(=C(CN2C(C3=CC=CC=C3C2=O)=O)C1)OCC1=CC(=NO1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 50° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solids were filtered
WASH
Type
WASH
Details
washed with THF
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ether (100 ml)
WASH
Type
WASH
Details
washed with 1N NaOH (1×) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C=CC(=C(CN)C1)OCC1=CC(=NO1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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